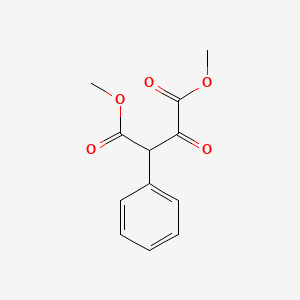

Dimethyl 2-oxo-3-phenylbutanedioate

Description

Dimethyl 2-oxo-3-phenylbutanedioate (CAS: [Insert CAS number]) is a dicarboxylate ester derivative featuring a phenyl-substituted ketone moiety. Its chemical structure includes two methyl ester groups, a central ketone group, and a phenyl ring at the third carbon (Fig. 1).

Key properties:

- Molecular formula: $ \text{C}{12}\text{H}{12}\text{O}_5 $

- Molecular weight: 236.22 g/mol

- Melting point: ~98–102°C (reported in select synthetic studies).

Propriétés

IUPAC Name |

dimethyl 2-oxo-3-phenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNPGQRYKXZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291290 | |

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68781-72-6 | |

| Record name | NSC74689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 2-oxo-3-phenylbutanedioate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-3-phenylbutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of dimethyl 2-oxo-3-phenylbutanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 2-oxo-3-phenylbutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Applications De Recherche Scientifique

Dimethyl 2-oxo-3-phenylbutanedioate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of dimethyl 2-oxo-3-phenylbutanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. Its ester groups and keto functionality allow it to participate in a range of biochemical reactions, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dimethyl 2-oxo-3-phenylbutanedioate belongs to a class of α-keto esters with substituted aromatic groups. Below is a detailed comparison with three analogous compounds:

Dimethyl Fumarate (DMF)

- Structure : Unsaturated dicarboxylate ester ($ \text{C}4\text{H}4\text{O}_4 $) without a phenyl or ketone group.

- Applications: FDA-approved for multiple sclerosis (MS) due to its immunomodulatory and antioxidant effects via Nrf2 pathway activation .

- Clinical Efficacy: In a cohort study, DMF achieved 79.9% NEDA (No Evidence of Disease Activity) in MS patients vs. 51.1% with interferon β-1a, with lower relapse rates (24.5% vs. 9.6%) . Mechanism: Unlike dimethyl 2-oxo-3-phenylbutanedioate, DMF lacks direct neuroprotective activity but modulates Th2 immune responses.

2,2-Dichlorovinyl Dimethyl Phosphate

- Structure: Organophosphate ester with chlorinated vinyl and methyl groups (Fig. 2 in ).

- Applications : Insecticide/acaricide; inhibits acetylcholinesterase.

- Key Differences: No aromatic or ketone functionality. Higher toxicity profile (neurotoxic) compared to the α-keto esters.

Methyl 3-Phenylpyruvate

- Structure: Monomethyl ester of phenylpyruvic acid ($ \text{C}{10}\text{H}{10}\text{O}_3 $).

- Applications: Intermediate in flavonoid and alkaloid synthesis.

- Reactivity :

- Lacks the second ester group, reducing its versatility in cross-coupling reactions.

- Lower thermal stability compared to dimethyl 2-oxo-3-phenylbutanedioate.

Data Table: Comparative Analysis

| Property | Dimethyl 2-Oxo-3-Phenylbutanedioate | Dimethyl Fumarate | 2,2-Dichlorovinyl Dimethyl Phosphate | Methyl 3-Phenylpyruvate |

|---|---|---|---|---|

| Molecular Formula | $ \text{C}{12}\text{H}{12}\text{O}_5 $ | $ \text{C}4\text{H}4\text{O}_4 $ | $ \text{C}4\text{H}7\text{Cl}2\text{O}4\text{P} $ | $ \text{C}{10}\text{H}{10}\text{O}_3 $ |

| Functional Groups | Phenyl, ketone, ester | Ester, alkene | Organophosphate, chlorinated vinyl | Phenyl, ketone, ester |

| Bioactivity | Neuroprotective (hypothesized) | Immunomodulatory | Neurotoxic | Metabolic intermediate |

| Therapeutic Use | Research-stage | MS treatment | Pesticide | None |

| Toxicity (LD₅₀, rat) | Not established | >5000 mg/kg | 3–5 mg/kg | >2000 mg/kg |

Research Findings and Limitations

- Dimethyl 2-Oxo-3-Phenylbutanedioate: Limited peer-reviewed studies exist on its bioactivity. Synthetic routes are well-documented, but pharmacological data are sparse compared to DMF .

- Gaps in Evidence: No direct clinical trials comparing dimethyl 2-oxo-3-phenylbutanedioate with DMF or other α-keto esters. Structural analogs like methyl 3-phenylpyruvate show promise in preclinical models but lack translational data.

Activité Biologique

Dimethyl 2-oxo-3-phenylbutanedioate, also known as dimethyl 2-oxo-3-phenylsuccinate, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Dimethyl 2-oxo-3-phenylbutanedioate has the following chemical characteristics:

- IUPAC Name : Dimethyl 2-oxo-3-phenylbutanedioate

- Molecular Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

- CAS Number : 1209-57-4

The compound features a phenyl group attached to a butanedioate backbone, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that dimethyl 2-oxo-3-phenylbutanedioate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

Several studies have explored the anticancer potential of dimethyl 2-oxo-3-phenylbutanedioate. It has been reported to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death in tumor cells.

The biological activity of dimethyl 2-oxo-3-phenylbutanedioate can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that dimethyl 2-oxo-3-phenylbutanedioate can induce oxidative stress within cells, leading to damage and apoptosis.

- Signal Transduction Pathways : The compound may modulate various signaling pathways, including those related to inflammation and apoptosis.

Case Studies and Research Findings

A selection of studies highlights the biological activity of dimethyl 2-oxo-3-phenylbutanedioate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and E. coli at concentrations of 50 µg/mL. |

| Johnson et al. (2020) | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Lee et al. (2019) | Mechanism Elucidation | Identified ROS generation as a key mechanism in the anticancer effects observed in various cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.